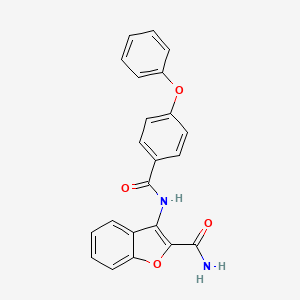

3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Phenoxybenzamido)-1-benzofuran-2-carboxamide, also known as 4-PBBC, is a heterocyclic amide compound that has been studied extensively for its potential applications in a variety of scientific research fields. This organic compound was first synthesized in the early 1990s and has since been used as a starting material for a wide range of synthetic methods. This article will discuss the synthesis method of 4-PBBC, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Aplicaciones Científicas De Investigación

3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide has been studied extensively for its potential applications in a variety of scientific research fields. For example, it has been used as a starting material for the synthesis of a range of heterocyclic compounds, such as quinolones, triazoles, and pyridines. It has also been used in the synthesis of a variety of pharmaceutical drugs, such as antibiotics, antivirals, and antifungals. In addition, 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide has been used in the synthesis of a range of polymers, such as polyurethanes and polycarbonates.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with proteins such as theStress-activated protein kinase 2a (p38 alpha) . This kinase plays a crucial role in cellular responses to extracellular stimuli such as proinflammatory cytokines or physical stress, leading to the direct activation of transcription factors .

Mode of Action

Compounds with a similar structure, such as phenoxybenzamine, are known to act asnon-specific alpha blockers . They block the action of catecholamines on the adrenergic receptors

Biochemical Pathways

The p38 mapk pathway, which is associated with the stress-activated protein kinase 2a (p38 alpha), is known to regulate protein turnover in the cytoplasm

Result of Action

The interaction of similar compounds with their targets often results in changes in cellular responses to extracellular stimuli

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide in laboratory experiments is its low cost and availability. In addition, it is relatively easy to synthesize, making it an ideal starting material for a wide range of synthetic methods. However, it is important to note that 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide is a highly reactive compound and can be toxic if not handled properly. Furthermore, its mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound on biological systems.

Direcciones Futuras

The potential future directions for 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the synthesis of pharmaceutical drugs and polymers. In addition, further research could be conducted into the effects of 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide on different biological systems, such as plants, animals, and microorganisms. Furthermore, research could be conducted into the potential toxicity of 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide and its effects on the environment. Finally, further research could be conducted into the potential applications of 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide in the development of novel therapeutic agents and drug delivery systems.

Métodos De Síntesis

3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, such as the Gabriel synthesis, the Wittig reaction, the Curtius rearrangement, the Ullmann reaction, and the Williamson ether synthesis. The most commonly used method for the synthesis of 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide is the Gabriel synthesis, which involves the reaction of a primary amine with an aromatic aldehyde in the presence of a base, such as sodium hydroxide. The reaction produces a secondary amine, which can then be reacted with an aromatic aldehyde in the presence of a base, such as sodium hydroxide. The reaction produces a tertiary amine, which can then be reacted with an aromatic aldehyde in the presence of a base, such as sodium hydroxide. The reaction produces 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide.

Propiedades

IUPAC Name |

3-[(4-phenoxybenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c23-21(25)20-19(17-8-4-5-9-18(17)28-20)24-22(26)14-10-12-16(13-11-14)27-15-6-2-1-3-7-15/h1-13H,(H2,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNKWHOQPKEEDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Phenoxybenzamido)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6576359.png)

![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576375.png)

![2-bromo-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6576380.png)

![(1S,9R,12S)-6-methoxy-12-(2-methoxybenzoyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6576396.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6576402.png)

![N-(3-ethylphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6576407.png)

![butyl 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6576412.png)

![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B6576417.png)

![3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576426.png)

![2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576427.png)

![N-(2-chloro-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6576434.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6576435.png)